molecular formula C19H20N4O2S B284537 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide

カタログ番号 B284537
分子量: 368.5 g/mol
InChIキー: VUTJZYWOAFNNJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide, also known as TAK-063, is a novel, potent, and selective antagonist of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating the concentration of glycine in the synaptic cleft, which is a key neurotransmitter that modulates the activity of N-methyl-D-aspartate (NMDA) receptors. TAK-063 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, cognitive impairment, and neuropathic pain.

作用機序

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is a selective antagonist of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been found to increase the concentration of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in glutamate release and subsequent activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has also been found to have analgesic effects in animal models of neuropathic pain.

実験室実験の利点と制限

One of the main advantages of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide is its selectivity for GlyT1, which makes it a useful tool for studying the role of glycine in synaptic transmission and plasticity. However, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has several limitations for lab experiments. For example, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has a relatively short half-life, which can limit its effectiveness in long-term studies.

将来の方向性

There are several future directions for research on 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide. One area of interest is the potential therapeutic applications of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide in neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective GlyT1 inhibitors that can be used as therapeutic agents. Finally, further studies are needed to elucidate the mechanisms underlying the analgesic effects of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide and to explore its potential applications in the treatment of chronic pain.

合成法

The synthesis of 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide involves several steps, starting from the reaction of 2-aminobenzothiophene with ethyl 2-bromoacetate to yield the corresponding ester intermediate. The ester is then hydrolyzed and converted to the corresponding acid, which is further reacted with 3-methylphenylamine and 2-chloro-N-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide to produce 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide.

科学的研究の応用

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has also been found to have analgesic effects in animal models of neuropathic pain. In addition, 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide has been shown to enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.

特性

分子式

C19H20N4O2S

分子量

368.5 g/mol

IUPAC名

2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H20N4O2S/c1-11-4-3-5-13(8-11)20-16(24)10-23-19(25)17-14-7-6-12(2)9-15(14)26-18(17)21-22-23/h3-5,8,12H,6-7,9-10H2,1-2H3,(H,20,24)

InChIキー

VUTJZYWOAFNNJR-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

正規SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(N=N3)CC(=O)NC4=CC=CC(=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。